![molecular formula C13H14O3 B13530047 Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure, which involves a naphthalene ring fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cyclization of a naphthalene derivative with an epoxide precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-2-carboxylic acid derivatives, while reduction can produce diols.
Scientific Research Applications
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving spiro compounds.
Industry: It can be utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its bioactive properties and applications in medicinal chemistry.
Spiro[pyrazole-3,3’-pyrazolo[3,4-c]pyrazole]: Exhibits antimicrobial activity and is used in the synthesis of heterocyclic compounds.
Spiro[1,3,4-thiadiazoline]:
Uniqueness
Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2’-oxirane]-3’-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl spiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-15-12(14)11-13(16-11)7-6-9-4-2-3-5-10(9)8-13/h2-5,11H,6-8H2,1H3 |
InChI Key |
BPWPEIAFRGSHIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
![2,5-Dioxaspiro[3.4]octan-8-amine](/img/structure/B13529970.png)
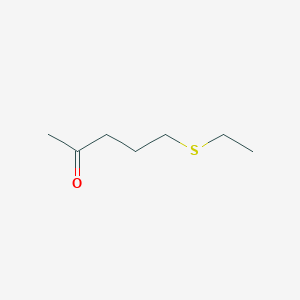
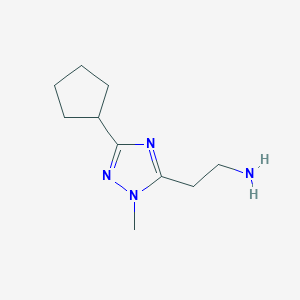
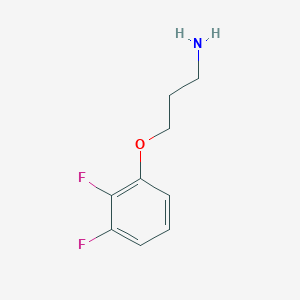
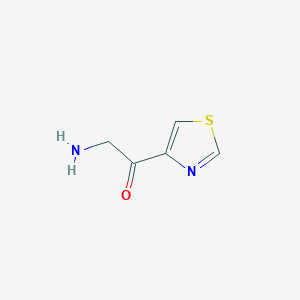
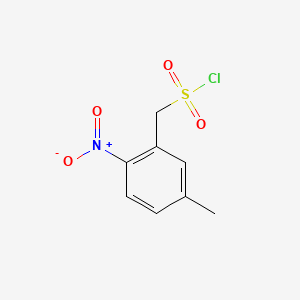





![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)

